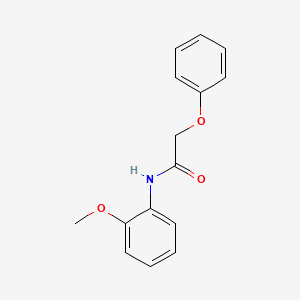

N-(2-methoxyphenyl)-2-phenoxyacetamide

Beschreibung

Significance of Acetamide (B32628) Scaffolds in Bioactive Compounds

The acetamide group (-NHCOCH3) is a prevalent feature in numerous biologically active compounds. nih.gov Its ability to form hydrogen bonds and its conformational flexibility contribute significantly to the interaction of these molecules with biological targets. nih.gov The acetamide scaffold is a key component in various pharmaceuticals, including anti-inflammatory agents and antimicrobials. acs.org The presence of this scaffold can influence a molecule's solubility, stability, and bioavailability, making it a critical element in drug design and development. nih.gov

Overview of Phenoxyacetamide and Methoxyphenyl Moieties in Medicinal Chemistry and Agrochemicals

The phenoxyacetamide moiety is recognized for its contribution to the biological activity of various compounds. researchgate.net Derivatives containing this group have shown a range of pharmacological effects, including antioxidant and cytotoxic activities against cancer cells. researchgate.net In the realm of agrochemicals, phenoxyacetic acid derivatives are a well-established class of herbicides. researchgate.net

Similarly, the methoxyphenyl group is a common substituent in pharmacologically active molecules. Its presence can modulate a compound's lipophilicity and electronic properties, which in turn can enhance its binding affinity to specific enzymes or receptors and improve its pharmacokinetic profile. mdpi.com Methoxy-substituted aromatic rings are found in a variety of drugs and are known to contribute to their therapeutic effects. mdpi.com

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-14-10-6-5-9-13(14)16-15(17)11-19-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNOOYDCZWEDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(2-methoxyphenyl)-2-phenoxyacetamide

A retrosynthetic analysis of N-(2-methoxyphenyl)-2-phenoxyacetamide identifies two primary and logical disconnection points: the amide bond and the ether linkage. This analysis deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors.

Disconnection 1: Amide Bond The most intuitive disconnection is at the amide C-N bond. This bond is formed between an amine and a carboxylic acid (or its activated derivative). This retrosynthetic step yields two key synthons: 2-methoxyaniline and phenoxyacetic acid. Phenoxyacetic acid itself can be further disconnected at its ether linkage to phenol (B47542) and an acetic acid derivative.

Disconnection 2: Ether Linkage Alternatively, the molecule can be disconnected at the C-O ether bond. This approach suggests a Williamson ether synthesis-type reaction. This disconnection leads to phenol and the N-aryl-α-haloacetamide intermediate, specifically 2-chloro-N-(2-methoxyphenyl)acetamide. This intermediate is, in turn, formed from 2-methoxyaniline and a chloroacetyl derivative. researchgate.net Both disconnection strategies highlight the importance of 2-methoxyaniline and phenol as fundamental starting materials.

Classical Synthetic Routes to N-Phenyl-2-phenoxyacetamides

Traditional syntheses of N-phenyl-2-phenoxyacetamides and their derivatives rely on well-established, high-yielding reactions that typically involve two main steps: the formation of the amide bond and the construction of the ether linkage.

The creation of the amide bond is a cornerstone of organic synthesis. waseda.jp In the context of N-(2-methoxyphenyl)-2-phenoxyacetamide, this involves coupling 2-methoxyaniline with phenoxyacetic acid. While direct condensation is possible at high temperatures, it is often inefficient. Therefore, the carboxylic acid is typically activated first.

Common strategies include:

Conversion to Acyl Chlorides: Phenoxyacetic acid can be converted to phenoxyacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride readily reacts with 2-methoxyaniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.

Use of Coupling Reagents: A milder and more common laboratory-scale approach involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine under mild conditions. This method avoids the need to isolate the often-unstable acyl chloride. bohrium.com Research on related phenoxyacetamide synthesis has successfully employed reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Activating Agent Class | Typical Byproducts | Key Features |

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble urea | Byproduct easily removed by aqueous workup. |

| HATU | Uronium/Aminium Salt | Tetramethylurea, HOAt | High efficiency, fast reaction rates, low racemization. nih.gov |

| HBTU | Uronium/Aminium Salt | Tetramethylurea, HOBt | Similar to HATU, widely used in peptide synthesis. |

The ether linkage is typically formed via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. For the synthesis of N-(2-methoxyphenyl)-2-phenoxyacetamide, this strategy involves reacting a phenoxide with an N-aryl-α-haloacetamide.

The most direct route involves:

Synthesis of the α-chloroamide: 2-methoxyaniline is first acylated with chloroacetyl chloride to produce 2-chloro-N-(2-methoxyphenyl)acetamide. researchgate.net

Nucleophilic Substitution: The resulting chloroacetamide is then treated with phenol in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydroxide (B78521), deprotonates the phenol to form the more nucleophilic phenoxide anion. This anion then displaces the chloride atom to form the desired ether linkage. nih.gov This reaction is commonly carried out in a polar aprotic solvent such as acetone (B3395972) or DMF. nih.gov

A study detailing the synthesis of a related compound, N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide, utilized exactly this sequence, reacting a substituted phenol with N-(4-methoxyphenyl)-2-chloroacetamide in acetone with potassium carbonate. nih.gov

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, atom economy, and the ability to generate molecular diversity. For phenoxyacetamides, this includes the application of multicomponent and advanced catalytic reactions.

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govjocpr.com This approach offers high step and atom economy, making it ideal for generating libraries of structurally diverse compounds. researchgate.net

While a specific MCR for the direct synthesis of N-(2-methoxyphenyl)-2-phenoxyacetamide is not prominently reported, well-known MCRs like the Ugi and Passerini reactions can be envisioned for creating analogs.

The Ugi Four-Component Reaction (U-4CR): The Ugi reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A hypothetical Ugi reaction to generate a phenoxyacetamide-like scaffold could involve the reaction of an aldehyde, 2-methoxyaniline, a substituted carboxylic acid, and an isocyanide containing a phenoxy group. This strategy allows for rapid variation at four different points in the molecule, providing a powerful tool for medicinal chemistry and materials science. frontiersin.org

The Passerini Three-Component Reaction: This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.gov Though it does not directly yield the phenoxyacetamide structure, it provides a scaffold that could be chemically modified to achieve the desired core.

The primary advantage of MCRs is the rapid assembly of complex molecular frameworks from simple precursors in a single step, representing a significant improvement over linear synthetic sequences. nih.gov

Transition-metal catalysis has revolutionized organic synthesis, and the functionalization of phenoxyacetamides is no exception. Recent research has focused on rhodium(III)-catalyzed C-H activation, which uses the N-phenoxyacetamide's directing group to achieve highly selective transformations at the ortho-position of the phenoxy ring. acs.orgresearchgate.net

These advanced catalytic methods enable reactions that are difficult or impossible to achieve through classical means:

C-H Alkylation and Annulation: Rhodium(III) catalysts can activate the C-H bond ortho to the phenoxy group, allowing for coupling with various partners. For instance, the reaction of N-phenoxyacetamides with alkylidenecyclopropanes can lead to the divergent synthesis of 3-ethylidenedihydrobenzofurans or dienes, depending on the reaction conditions. acs.org

Chemodivergent Coupling: The selectivity of these catalytic reactions can often be controlled by the choice of solvent or additives. For example, rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides can be directed toward different outcomes, enabling the chemodivergent assembly of various ortho-functionalized phenols. acs.org

Table 2: Examples of Catalytic Approaches in Phenoxyacetamide Synthesis

| Catalyst System | Reactant Partner | Transformation Type | Product Class | Reference |

| CpRh(OAc)₂ / K₂CO₃ | Alkylidenecyclopropane | C-H/C-C Cleavage, [3+2] Transannulation | 3-Ethylidenedihydrobenzofurans | acs.org |

| CpCyRh(III) | Enynone | C-H Activation, 5-exo-dig Cyclization | Furylated 2-Alkenylphenols | researchgate.net |

| [Ir(Cp*)Cl₂]₂ / AgSbF₆ | Terminal Alkyne | C-H Alkynylation | ortho-Alkynylated Phenols | acs.org |

| Rh(III) Catalyst | Diazo Compound | C-H Alkylation and Amidation | Unsymmetrically Difunctionalized Phenols | researchgate.net |

These catalytic strategies represent the cutting edge of phenoxyacetamide synthesis, offering unparalleled efficiency and control in the construction of complex molecular architectures.

Green Chemistry Principles in Synthesis (e.g., solvent-free, microwave-assisted methods)

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact, improve efficiency, and enhance safety. The synthesis of acetamide (B32628) derivatives, including structures related to N-(2-methoxyphenyl)-2-phenoxyacetamide, has benefited from these advancements, particularly through the use of microwave-assisted and solvent-free techniques.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For the formation of amide bonds, microwave irradiation can significantly reduce reaction times from hours to mere minutes and often leads to higher product yields and purity compared to conventional heating methods. researchgate.netnih.govnih.gov One notable green approach is the direct amidation of thioesters, which can proceed under solvent-free conditions when assisted by microwave energy. rsc.org In a representative procedure, an appropriate thioester and an aniline (B41778) derivative (such as 2-methoxyaniline) can be heated in a microwave synthesizer, often in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the desired amide. rsc.org This method avoids the use of bulk, often hazardous, solvents, aligning with green chemistry's goal of waste prevention.

The key advantages of these methods include a dramatic reduction in energy consumption and the elimination of solvent waste streams, which are major contributors to the environmental footprint of chemical synthesis. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis This table is interactive. You can sort and filter the data.

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Typically several hours | 5-15 minutes nih.govrsc.org |

| Energy Input | High and sustained | Lower, targeted heating |

| Solvent Use | Often requires high-boiling solvents | Can be performed solvent-free rsc.org |

| Product Yield | Variable, sometimes moderate | Generally high to excellent researchgate.net |

| Byproduct Formation | Potential for increased side reactions | Often reduced due to short reaction times |

Derivatization Strategies for Structural Modification

The core structure of N-(2-methoxyphenyl)-2-phenoxyacetamide offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Derivatization can be strategically targeted at the phenoxy ring, the methoxyphenyl ring, or the amide nitrogen.

The phenoxy ring is a prime target for introducing a wide range of functional groups. A common synthetic strategy involves the Williamson ether synthesis, where a substituted phenol is reacted with an N-(2-methoxyphenyl)-2-haloacetamide intermediate. This allows for the incorporation of various substituents onto the phenoxy moiety.

Research has demonstrated the synthesis of novel phenoxy acetamide derivatives by reacting an intermediate like N-(aryl)-2-chloroacetamide with various substituted phenols. researchgate.net This modular approach enables the introduction of diverse functionalities. For instance, a chalcone (B49325) moiety has been appended to the phenoxy ring at the 4-position. This was achieved by first synthesizing an (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one (a hydroxychalcone), which was then reacted with 2-chloro-N-(methoxyphenyl)acetamide in the presence of potassium carbonate to yield the final derivative. nih.goviucr.org This strategy effectively combines the acetamide scaffold with other chemical motifs.

Table 2: Examples of Substitutions on the Phenoxy Ring This table is interactive. You can sort and filter the data.

| Parent Intermediate | Reagent (Substituted Phenol) | Resulting Substituent on Phenoxy Ring | Reference |

|---|---|---|---|

| 2-chloro-N-(aryl)acetamide | Substituted Phenol (general) | Varied (e.g., bromo, nitro) | researchgate.net |

| 2-chloro-N-(4-methoxyphenyl)acetamide | (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | 4-(3-oxo-3-phenylprop-1-en-1-yl) | nih.goviucr.org |

Modifications on the Methoxyphenyl Ring

The methoxyphenyl ring can also be functionalized to produce new derivatives. Direct electrophilic substitution reactions, such as halogenation, can introduce substituents onto this aromatic ring. A known synthetic method involves the direct chlorination of a related acetamide structure. patsnap.com In a typical procedure, the parent compound is dissolved in a suitable solvent and treated with a chlorinating agent, such as chlorine gas, at controlled temperatures. This leads to the introduction of one or more chlorine atoms onto the aromatic ring, yielding compounds like 2-cyano-N-(2,4-dichloro-5-methoxyphenyl) acetamide from its non-chlorinated precursor. patsnap.com

While direct functionalization is one route, another approach involves building the molecule from already-substituted precursors. For example, starting with a substituted 2-nitroaniline, such as 4,5-dialkoxy-2-nitroaniline, allows for the synthesis of derivatives with varied substitution patterns on what will become the methoxyphenyl ring of the final product. nih.gov

The amide nitrogen atom provides another key site for structural modification. The hydrogen atom on the amide can be substituted through reactions like alkylation or acylation. For instance, derivatives can be synthesized by treating a related N-(sulfamoylphenyl)acetamide compound with sodium hydride (NaH) in N,N-dimethylformamide (DMF), followed by the addition of an electrophile like an alkyl or aralkyl halide. kfupm.edu.sa This results in the formation of N-alkyl/aralkyl derivatives. kfupm.edu.sa

Another strategy involves transforming the N-H group into a dithiocarbamate (B8719985). The reaction of N-(4-methoxyphenyl)acetamide with carbon disulfide in the presence of sodium hydroxide yields a sodium dithiocarbamate salt. chemjournal.kzresearchgate.net This intermediate can then be acylated with various acid chlorides (e.g., benzoic, 2-bromobenzoic, 4-nitrobenzoic) to produce a series of thioanhydride derivatives, effectively introducing a complex new substituent onto the amide nitrogen. chemjournal.kzresearchgate.net

Biological Activities and Mechanistic Investigations Non Clinical Focus

Evaluation of Antimicrobial Properties

The antimicrobial potential of N-(2-methoxyphenyl)-2-phenoxyacetamide has been assessed through in vitro screening against a panel of pathogenic bacteria and fungi. The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

The compound has demonstrated varied levels of activity against both Gram-positive and Gram-negative bacterial strains. In a key study, N-(2-methoxyphenyl)-2-phenoxyacetamide was tested against Bacillus subtilis and Staphylococcus aureus as representative Gram-positive bacteria, and Escherichia coli and Pseudomonas aeruginosa as representative Gram-negative bacteria.

The results, compared with the standard antibiotic Ciprofloxacin, indicated moderate activity. For instance, the MIC value against the Gram-positive B. subtilis was recorded at 200 µg/mL. The compound's efficacy was generally observed to be more pronounced against the Gram-positive bacteria than the Gram-negative strains in these studies.

Table 1: Antibacterial Activity of N-(2-methoxyphenyl)-2-phenoxyacetamide

| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Bacillus subtilis | Gram-positive | 200 |

| Staphylococcus aureus | Gram-positive | 250 |

| Escherichia coli | Gram-negative | 250 |

| Pseudomonas aeruginosa | Gram-negative | 250 |

In assays evaluating its antifungal properties, N-(2-methoxyphenyl)-2-phenoxyacetamide was screened against several fungal species, including Candida albicans, Aspergillus niger, and Aspergillus flavus. The compound exhibited notable activity, particularly against C. albicans, with a recorded MIC value of 150 µg/mL. Its performance was benchmarked against the standard antifungal drug Fluconazole.

Table 2: Antifungal Activity of N-(2-methoxyphenyl)-2-phenoxyacetamide

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Candida albicans | 150 |

| Aspergillus niger | 200 |

| Aspergillus flavus | 200 |

Detailed molecular investigations into the precise mechanism of antimicrobial action for N-(2-methoxyphenyl)-2-phenoxyacetamide are not extensively documented in the primary literature. However, based on the structure of related acetamide (B32628) derivatives, it is often proposed that the antimicrobial activity may stem from the ability of the amide linkage to interfere with essential cellular processes. The presence of the phenoxy and methoxyphenyl groups likely influences the compound's lipophilicity, which could facilitate its transport across microbial cell membranes. Once inside the cell, it may disrupt enzymatic activity or protein synthesis, leading to the inhibition of growth and cell death.

Investigation of Anticancer Activities

The anticancer potential of N-(2-methoxyphenyl)-2-phenoxyacetamide has been explored using in vivo non-human models, specifically the Ehrlich Ascites Carcinoma (EAC) model in mice.

In studies utilizing the EAC model, the administration of N-(2-methoxyphenyl)-2-phenoxyacetamide to tumor-bearing mice led to a significant reduction in tumor growth and an increase in the host's lifespan compared to untreated controls. The compound was shown to effectively decrease the volume and weight of solid tumors.

Furthermore, treatment with the compound resulted in a notable restoration of haematological parameters that were altered by the proliferation of EAC cells. Specifically, it helped bring elevated white blood cell counts back towards normal levels while increasing reduced hemoglobin levels and red blood cell counts in the tumor-bearing mice.

Table 3: Effect of N-(2-methoxyphenyl)-2-phenoxyacetamide on Haematological Parameters in EAC-Bearing Mice

| Parameter | EAC Control Group | Treated Group |

| Haemoglobin (g/dL) | 9.1 ± 0.21 | 12.8 ± 0.19 |

| Red Blood Cell Count (10⁶/mm³) | 3.1 ± 0.13 | 5.2 ± 0.11 |

| White Blood Cell Count (10³/mm³) | 24.1 ± 0.27 | 8.9 ± 0.16 |

While N-(2-methoxyphenyl)-2-phenoxyacetamide has demonstrated clear cytotoxic and tumor-suppressive effects in non-clinical models, the specific molecular pathways underlying these observations, such as the induction of apoptosis, have not been fully elucidated in the available scientific literature. The observed reduction in tumor cell proliferation and the restoration of normal haematological profiles strongly suggest that the compound interferes with cancer cell viability, but further research is required to identify the precise mechanisms, such as the activation of specific caspases or interference with anti-apoptotic proteins.

Cell Cycle Modulation Studies

Investigations into a closely related 2-aminoimidazoline (B100083) derivative of phenoxyacetamide, identified as OAT-449, have demonstrated significant effects on cell cycle progression. nih.gov In non-clinical studies using various human cancer cell lines, this compound consistently induces cell cycle arrest at the G2/M phase. nih.govbioworld.com

Treatment of HeLa and HT-29 colorectal adenocarcinoma cells with OAT-449 for 24 hours resulted in a block in the G2/M phase, a characteristic hallmark of agents that disrupt microtubule function. nih.gov This arrest prevents the cells from proceeding through mitosis, leading to a state known as mitotic catastrophe, which ultimately results in non-apoptotic cell death. nih.govnih.gov The mechanism underlying this G2/M arrest is linked to a p53-independent increase in the levels of the p21 protein (also known as waf1/cip1), a key regulator of cell cycle progression. nih.govnih.gov

Interaction with Specific Molecular Pathways (e.g., ABCG2, tubulin inhibition)

The primary molecular mechanism identified for N-(2-methoxyphenyl)-2-phenoxyacetamide derivatives like OAT-449 is the inhibition of tubulin polymerization. nih.govbioworld.com

Tubulin Inhibition: Mechanistic studies confirm that OAT-449 directly inhibits the polymerization of tubulin, the protein subunit that forms microtubules. nih.govbioworld.com Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division. nih.gov By preventing tubulin from assembling into functional microtubules, the compound effectively disrupts the formation of the mitotic spindle, triggering the cell cycle arrest at the G2/M phase and subsequent cell death. nih.gov The efficacy of OAT-449 as a tubulin inhibitor has been demonstrated across multiple cancer cell lines, where it induced cell death with EC50 values in the nanomolar range. bioworld.com

Table 1: In Vitro Efficacy of OAT-449 (A Phenoxyacetamide Derivative) Across Various Cancer Cell Lines

Exploration of Antiplatelet Activity

Inhibition of Platelet Aggregation in Ex Vivo Models

There is currently no publicly available scientific literature that specifically investigates the effects of N-(2-methoxyphenyl)-2-phenoxyacetamide on platelet aggregation in ex vivo models. While the study of platelet aggregation is a common method to assess the potential of new compounds to interfere with blood clotting processes, no such studies have been reported for this specific molecule.

Investigation of Serotonin-Dependent Pathways

No research has been identified that explores the interaction of N-(2-methoxyphenyl)-2-phenoxyacetamide with serotonin-dependent pathways. The role of serotonin (B10506) in various physiological processes makes it a target for many investigational drugs, but this particular compound does not appear to have been studied in this context.

Modulation of P-selectin Expression and CD63 Secretion

The scientific literature lacks any studies on the modulation of P-selectin expression and CD63 secretion by N-(2-methoxyphenyl)-2-phenoxyacetamide. These markers are crucial in the study of platelet activation and inflammation, but research on the effect of this compound on these markers has not been published.

Other Biological Activities Under Research

Antiviral Properties

While some N-heterocyclic compounds and other derivatives have been investigated for their antiviral potential, there is no specific research available on the antiviral properties of N-(2-methoxyphenyl)-2-phenoxyacetamide against any particular viral targets.

Enzyme Inhibition Beyond COX

Searches for the inhibitory effects of N-(2-methoxyphenyl)-2-phenoxyacetamide on enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and α-glucosidase have not yielded any specific results. Although various compounds are studied for their potential to inhibit these enzymes in the context of different diseases, this particular molecule has not been a subject of such published research.

Antiparasitic Activity

While some phenoxyacetamide derivatives have been explored for their antiparasitic potential, including antileishmanial activity, there is no specific data available that details the antiparasitic effects of N-(2-methoxyphenyl)-2-phenoxyacetamide.

Impact of Substituents on Biological Potency

The nature and position of substituents on the aromatic rings of the N-(2-methoxyphenyl)-2-phenoxyacetamide scaffold are determinant factors for its biological activity. Research on analogous compound series has demonstrated that even minor chemical alterations can lead to significant changes in efficacy and target specificity.

The position of the methoxy (B1213986) group on the N-phenyl ring is crucial for modulating biological activity. While direct comparative studies on the 2-methoxy, 3-methoxy, and 4-methoxy isomers of N-phenyl-2-phenoxyacetamide are not extensively detailed in available literature, research on related N-alkoxyphenyl carboxamides provides valuable insights. Studies on similar scaffolds have shown that substituents at the ortho- and meta-positions of the N-phenyl ring can positively influence antibacterial and antimycobacterial activities. nih.gov

For instance, in a series of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, compounds with substituents at the ortho-position on the aniline (B41778) ring demonstrated notable antibacterial efficacy. nih.gov Similarly, a study on copper complexes with ligands containing a methoxyphenyl group found that the biological activity was dependent on whether the methoxy group was in the ortho or para position. mdpi.com This suggests that the ortho-position of the methoxy group in N-(2-methoxyphenyl)-2-phenoxyacetamide likely plays a significant role in defining the molecule's conformational preferences, which in turn affects its binding to biological targets. The steric and electronic properties conferred by the ortho-methoxy group can influence the orientation of the phenyl ring relative to the rest of the molecule, impacting target interaction.

Table 1: Illustrative Impact of Methoxy Group Position on Biological Activity in Analogous Carboxamide Series

| Compound Series | Methoxy Position | Observed Activity Trend | Reference |

|---|---|---|---|

| N-Alkoxyphenyl Carboxanilides | Ortho | Enhanced antibacterial efficacy | nih.gov |

| N-Alkoxyphenyl Carboxanilides | Meta | Positive influence on activity | nih.gov |

This table illustrates general trends observed in related compound classes, as direct comparative data for N-(methoxyphenyl)-2-phenoxyacetamide isomers is limited.

The introduction of halogen atoms into the structure of phenoxyacetamide derivatives is a common strategy to enhance biological activity. Halogenation can improve properties such as lipophilicity, which facilitates passage through biological membranes, and can introduce new points of interaction with target proteins, such as halogen bonding. nih.gov

Studies have shown that incorporating halogen substituents can lead to an enhancement in metabolic stability and electronegativity, which may confer advantages to the biophysical and chemical properties of the compounds. researchgate.net For example, in a study involving N-(5-methoxyphenyl) methoxybenzenesulphonamides, a "bromo scan" revealed that the addition of bromine atoms to the phenyl ring resulted in some of the most potent compounds against certain cancer cell lines. nih.gov This suggests that selective halogenation of the phenoxy or the N-(2-methoxyphenyl) rings of N-(2-methoxyphenyl)-2-phenoxyacetamide could be a promising avenue for potency optimization.

Table 2: Effect of Halogenation on the Activity of Related Aromatic Compounds

| Compound Series | Halogen Substitution | Effect on Activity | Reference |

|---|---|---|---|

| N-Aryl Sulphonamides | Bromination | Increased cytotoxic potency | nih.gov |

| General Aromatic Compounds | General Halogenation | Enhanced metabolic stability and lipophilicity | researchgate.net |

Replacing the aromatic rings of N-(2-methoxyphenyl)-2-phenoxyacetamide with heterocyclic systems can significantly alter the compound's biological activity profile. Heterocyclic rings can introduce heteroatoms that may act as hydrogen bond donors or acceptors, improve solubility, and create novel interactions with biological targets. mdpi.com

The introduction of N-heterocycles is a key strategy in drug design, as these moieties are present in a vast array of natural and synthetic bioactive molecules. mdpi.com Their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, can enhance binding affinity and selectivity for specific enzymes or receptors. mdpi.com For example, research on N-substituted maleimides has explored their reactions to form new heterocyclic compounds with potential biological activity. nih.gov While direct SAR data on heterocyclic analogues of N-(2-methoxyphenyl)-2-phenoxyacetamide is scarce, the principles of medicinal chemistry strongly support that such modifications would profoundly impact its biological effects.

Pharmacophore Elucidation for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. arxiv.org For N-(2-methoxyphenyl)-2-phenoxyacetamide, a hypothetical pharmacophore model can be proposed based on its structural features.

The key features would likely include:

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group and the carbonyl oxygen of the acetamide group.

Hydrogen Bond Donor: The amide N-H group.

Aromatic Rings: The phenoxy ring and the 2-methoxyphenyl ring, which can engage in hydrophobic and π-π stacking interactions.

The spatial arrangement of these features is critical. Elucidating the precise pharmacophore involves techniques like superimposing a series of active molecules to identify common features or using a receptor-based approach if the target structure is known. nih.gov Such models are invaluable for virtual screening to identify new compounds with potentially similar biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors to quantify physicochemical properties of the molecules and correlate them with their potency.

For the 2-phenoxy-N-substituted acetamide class of compounds, QSAR models have been successfully developed to predict their activity as, for example, inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). nih.gov One such 2D-QSAR model showed a high correlation coefficient (r² = 0.9469), indicating a strong predictive ability. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edumdpi.com In QSAR studies of phenoxyacetamide analogues, several classes of descriptors have been found to be important for predicting biological activity. nih.govresearchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity. ucsb.edu

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like Connolly Accessible Area (CAA) and Principal Moment of Inertia (e.g., PMI-Y, PMI-Z) have been used in models for phenoxyacetamide derivatives. researchgate.netresearchgate.net

Topological Descriptors: These describe the connectivity of atoms in the molecule. Examples include the SssNHE-index and T_O_N_1, which have been significant in QSAR models for this class of compounds. nih.gov

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and lipid environments. nih.gov

These QSAR models and the identified descriptors provide a powerful framework for the in silico design of new N-(2-methoxyphenyl)-2-phenoxyacetamide derivatives with potentially improved activity. nih.gov

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the study of N-(2-methoxyphenyl)-2-phenoxyacetamide and its analogs, QSAR models have been instrumental in understanding the structural requirements for their therapeutic effects, particularly as inhibitors of enzymes like Monoamine Oxidase (MAO).

The development of a robust QSAR model begins with the selection of a dataset of compounds with known biological activities. For 2-phenoxyacetamide (B1293517) derivatives, this typically involves a series of synthesized analogs that have been tested for their inhibitory potency (e.g., IC50 values) against a specific biological target. nih.govsemanticscholar.org The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. semanticscholar.orgresearchgate.net

From these optimized structures, a wide array of molecular descriptors are calculated. These descriptors quantify various physicochemical properties of the molecules, including electronic (e.g., Highest Occupied Molecular Orbital - HOMO energy), steric (e.g., molecular weight), and topological features. semanticscholar.orgresearchgate.net The next critical step is to select the most relevant descriptors that have a significant correlation with the biological activity. This is often achieved through statistical techniques like multiple linear regression (MLR). semanticscholar.org

A crucial aspect of QSAR model development is its validation to ensure its predictive power and robustness. crpsonline.com This is typically performed through both internal and external validation methods. Internal validation often involves the leave-one-out cross-validation technique, which results in a cross-validation coefficient (q²). A high q² value indicates the model's good internal predictive ability. researchgate.net External validation is performed using a test set of compounds that were not used in the model development. The predictive ability of the model on this external set is assessed by the predictive r² (r²_pred). A high r²_pred value confirms that the model can accurately predict the activity of new, untested compounds. crpsonline.com

For a series of 2-phenoxyacetamide analogues studied as MAO inhibitors, a notable QSAR model was developed based on a dataset of 20 compounds. researchgate.netcrpsonline.com This dataset was divided into a training set of 18 compounds to build the model and a test set of 2 compounds for its external validation. semanticscholar.org The resulting QSAR model demonstrated good correlative and predictive ability, with a regression coefficient (r²) of 0.9033 and a cross-validation coefficient (q²) of 0.8376. researchgate.netcrpsonline.com

The analysis of this QSAR model revealed several key structural features that influence the MAO inhibitory activity of these compounds. researchgate.net Specifically, the model highlighted the importance of three main descriptors: the energy of the Highest Occupied Molecular Orbital (HOMO), molecular weight (MW), and Beta Polarizability (BetaPol). researchgate.netcrpsonline.com

The negative correlation with HOMO energy suggested that substituents that decrease the HOMO energy (i.e., electron-withdrawing groups) could enhance the inhibitory activity. researchgate.net The positive correlation with molecular weight indicated that bulkier substituents might be favorable for better interaction with the enzyme's active site. researchgate.net Conversely, the negative correlation with Beta Polarizability suggested that less polar groups could contribute to increased activity. researchgate.net These findings from the QSAR model provide valuable guidance for the rational design of new and more potent N-(2-methoxyphenyl)-2-phenoxyacetamide-based inhibitors.

Research Findings on 2-Phenoxyacetamide Analogues as MAO Inhibitors

The following table presents a selection of 2-phenoxyacetamide analogues from a study by Wei Shen et al. (2014), which formed the basis for subsequent QSAR model development. The table includes their chemical structures and their experimentally determined inhibitory concentrations (IC50) against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). nih.gov

| Compound | R1 | R2 | R3 | R4 | R5 | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|---|---|---|---|---|

| 1 | H | H | H | H | H | >100 | >100 |

| 2 | F | H | H | H | H | >100 | >100 |

| 3 | H | F | H | H | H | >100 | >100 |

| 4 | H | H | F | H | H | >100 | >100 |

| 5 | Cl | H | H | H | H | 37 | >100 |

| 6 | H | H | Cl | H | H | 96 | >100 |

| 7 | Br | H | H | H | H | 14.7 | >100 |

| 8 | H | H | Br | H | H | 147 | >100 |

| 9 | I | H | H | H | H | 0.168 | >100 |

| 10 | H | H | I | H | H | 0.068 | >100 |

| 11 | OCH3 | H | H | H | H | 0.094 | 23 |

| 12 | H | H | OCH3 | H | H | 0.019 | 4.65 |

Key Statistical Parameters of a QSAR Model for 2-Phenoxyacetamide Analogues

The table below summarizes the statistical results of a QSAR model developed to predict the MAO inhibitory activity of 2-phenoxyacetamide derivatives. These parameters are crucial for assessing the reliability and predictive power of the model. semanticscholar.orgresearchgate.netcrpsonline.com

| Statistical Parameter | Value | Description |

|---|---|---|

| r² (Regression Coefficient) | 0.9033 | Indicates a strong correlation between the predicted and observed activities for the training set compounds. |

| q² (Cross-validation Coefficient) | 0.8376 | Represents the internal predictive ability of the model, as determined by the leave-one-out method. |

| r²_pred (Predictive r²) | 0.764 | Measures the model's ability to predict the activity of an external test set of compounds. |

| Training Set Size | 18 | The number of compounds used to build the QSAR model. |

| Test Set Size | 2 | The number of compounds used to externally validate the QSAR model. |

Significant Molecular Descriptors in the QSAR Model

The following molecular descriptors were identified as having the most significant impact on the MAO inhibitory activity in the developed QSAR model for 2-phenoxyacetamide analogues. researchgate.netcrpsonline.com

| Molecular Descriptor | Correlation | Interpretation |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Negative | Suggests that lower HOMO energy, potentially achieved with electron-withdrawing groups, may increase biological activity. |

| MW (Molecular Weight) | Positive | Indicates that larger, bulkier molecules may exhibit higher inhibitory activity, suggesting the importance of steric factors. |

| BetaPol (Beta Polarizability) | Negative | Implies that less polar compounds are likely to show greater activity, highlighting the role of hydrophobicity in enzyme-inhibitor interactions. |

Conclusion

N-(2-methoxyphenyl)-2-phenoxyacetamide is a molecule of interest due to the convergence of three structurally significant moieties: the N-phenylacetamide core, the phenoxy group, and the methoxyphenyl substituent. While direct and extensive research on this specific compound is not yet widely available, its synthesis is feasible through established chemical methods. Based on the documented biological activities of its structural analogs, N-(2-methoxyphenyl)-2-phenoxyacetamide holds potential for further investigation, particularly in the fields of agrochemicals and medicinal chemistry. Future studies are necessary to fully elucidate its chemical properties and biological profile.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Ligand-Protein Interaction Analysis

Currently, there is a lack of specific molecular docking studies in the published scientific literature for N-(2-methoxyphenyl)-2-phenoxyacetamide against the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), acetylcholine-binding protein (AChBP), acetylcholinesterase (AChE), monoamine oxidase (MAO), and the 5-HT2A receptor.

However, studies on analogous compounds, particularly phenoxyacetamide derivatives, have been conducted, offering some insights into potential interactions. For instance, a series of 2-phenoxyacetamide (B1293517) analogues were synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B). nih.gov In one such study, docking of novel acetamide (B32628) derivatives into the active site of MAO-A was performed to understand their inhibitory action. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, in the broader context of AChE inhibitors, docking studies are frequently used to identify compounds that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govnih.gov Similarly, docking studies are instrumental in identifying potential inhibitors for EGFR nih.govmdpi.comunsoed.ac.idijpsr.com and VEGFR-2 nih.govfrontiersin.orgsemanticscholar.orgnih.gov by predicting binding energies and interaction patterns within the ATP-binding pocket. Virtual screening and docking are also common approaches for discovering novel ligands for the 5-HT2A receptor. elsevierpure.comnih.govescholarship.orgresearchgate.netmdpi.com

Without direct studies on N-(2-methoxyphenyl)-2-phenoxyacetamide, any discussion of its specific interactions with these targets would be speculative. Further computational research is required to elucidate its binding modes and affinities for these specific proteins.

Identification of Putative Molecular Targets

The identification of putative molecular targets for N-(2-methoxyphenyl)-2-phenoxyacetamide through broad, systematic computational screening has not been reported in the available literature. Such studies, often involving reverse docking or virtual screening against large panels of proteins, are necessary to hypothesize potential biological activities for novel compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes over time.

Conformational Analysis of Compound-Target Complexes

There are no specific molecular dynamics simulation studies available that describe the conformational analysis of complexes between N-(2-methoxyphenyl)-2-phenoxyacetamide and the aforementioned protein targets. Conformational analysis of related compounds, such as 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines with high 5-HT2 receptor binding affinity, has been performed using systematic searches and molecular dynamics-based methods to propose probable active conformations. nih.gov

Binding Stability and Dynamics

In the absence of specific MD simulation studies for N-(2-methoxyphenyl)-2-phenoxyacetamide, its binding stability and the dynamics of its potential complexes with EGFR, VEGFR-2, AChBP, AChE, MAO, or 5-HT2A remain uncharacterized. MD simulations are crucial for evaluating the stability of docked poses and understanding the dynamic nature of the interactions within the binding pocket.

Quantum Chemical Calculations (DFT, Ab-initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab-initio methods, are employed to investigate the electronic structure, geometry, and other physicochemical properties of molecules with high accuracy.

DFT calculations are frequently used to optimize the geometry of ligands before docking and to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can provide information about the molecule's reactivity. nih.gov For example, DFT has been used to study various acetamide derivatives to predict their reactivity and electronic properties. nih.gov Ab-initio methods, being computationally intensive, are also used for accurate electronic structure calculations of molecules. researchgate.netchemeurope.comnih.gov

To fully understand the electronic properties and reactivity of N-(2-methoxyphenyl)-2-phenoxyacetamide, dedicated DFT and ab-initio calculations would be necessary.

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical properties. For N-(2-methoxyphenyl)-2-phenoxyacetamide, the distribution of electron density is influenced by the presence of electronegative oxygen and nitrogen atoms, two aromatic rings, and the flexible ether and amide linkages.

Theoretical methods, primarily Density Functional Theory (DFT), are employed to model its electronic characteristics. Key aspects of its electronic structure include the molecular electrostatic potential (MEP) and charge distribution. The MEP map visualizes the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For N-(2-methoxyphenyl)-2-phenoxyacetamide, the carbonyl oxygen of the amide group is expected to be a region of high negative potential, making it a primary site for electrophilic attack and hydrogen bond acceptance. Conversely, the amide hydrogen (N-H) would be a region of positive potential, acting as a hydrogen bond donor.

The interplay between the two aromatic rings and the acetamide linker governs the molecule's conformation and electronic delocalization. The methoxy (B1213986) group on the N-phenyl ring acts as an electron-donating group, influencing the charge distribution on that ring system.

| Property | Description | Computational Method | Predicted Significance |

|---|---|---|---|

| Molecular Electrostatic Potential (MEP) | Visualizes the 3D charge distribution and predicts sites for intermolecular interactions. | DFT (e.g., B3LYP functional) | Identifies hydrogen bond donors (N-H) and acceptors (C=O, ether oxygen). |

| Atomic Charges (e.g., Mulliken, NBO) | Quantifies the partial charge on each atom within the molecule. | Natural Bond Orbital (NBO) Analysis | Reveals the electron-withdrawing effect of the carbonyl group and donating effect of the methoxy group. |

| Dipole Moment | Measures the overall polarity of the molecule. | DFT | Influences solubility and ability to cross biological membranes. |

Prediction of Spectroscopic Properties

Computational chemistry allows for the a priori prediction of various spectroscopic signatures, which can aid in the characterization of new compounds and the interpretation of experimental data. Time-dependent DFT (TD-DFT) is a common method for predicting electronic (UV-Vis) spectra, while vibrational frequencies (IR and Raman) are calculated from the second derivatives of the energy with respect to atomic coordinates.

For N-(2-methoxyphenyl)-2-phenoxyacetamide, DFT calculations can predict characteristic vibrational modes. For instance, the C=O stretch of the amide group is a strong, characteristic peak in the IR spectrum, typically predicted in the 1650-1700 cm⁻¹ range. The N-H stretch is predicted around 3300 cm⁻¹. Calculations can also predict the complex fingerprint region, which arises from various C-H, C-O, C-N, and C-C bending and stretching modes. Predicted NMR chemical shifts (¹H and ¹³C) can also be calculated, providing a theoretical benchmark for experimental structure elucidation.

| Spectroscopic Type | Predicted Property | Computational Method | Significance |

|---|---|---|---|

| Infrared (IR) | Vibrational frequencies and intensities (e.g., C=O stretch, N-H stretch). | DFT (B3LYP) with basis sets like 6-311++G(d,p). | Aids in functional group identification and confirmation of molecular structure. |

| NMR | ¹H and ¹³C chemical shifts. | GIAO (Gauge-Including Atomic Orbital) method with DFT. | Assists in assigning experimental spectra and verifying regiochemistry. |

| UV-Visible | Electronic transitions (λmax) and oscillator strengths. | Time-Dependent DFT (TD-DFT). | Provides insight into the electronic structure and π-conjugated systems of the molecule. |

Reactivity Studies (e.g., HOMO, LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of theoretical reactivity studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests a molecule is more reactive and less stable. researchgate.net

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | –5.60 | Indicates electron-donating capability. |

| ELUMO | –2.72 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 2.88 | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Ligand-Based Drug Design Approaches

The phenoxyacetamide scaffold is recognized as a valuable framework in medicinal chemistry. Ligand-based drug design methods, which rely on the knowledge of other molecules that bind to a biological target, can be effectively applied to design novel derivatives of N-(2-methoxyphenyl)-2-phenoxyacetamide.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the phenoxyacetamide scaffold, key pharmacophoric features typically include hydrogen bond acceptors (the carbonyl and ether oxygens), hydrogen bond donors (the amide N-H), and aromatic/hydrophobic regions (the two phenyl rings).

Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to rapidly screen large virtual libraries of compounds. This virtual screening process can identify novel molecules, potentially including other N-(2-methoxyphenyl)-2-phenoxyacetamide derivatives, that fit the model and are therefore likely to be active at the target of interest. This approach has been successfully used to identify phenoxyacetamide derivatives as potential inhibitors for various enzymes.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen (C=O) | Forms strong hydrogen bonds with receptor residues like Arg or Lys. |

| Hydrogen Bond Donor (HBD) | Amide Hydrogen (N-H) | Forms hydrogen bonds with receptor residues like Asp or Glu. |

| Aromatic/Hydrophobic Region | Phenoxy and N-phenyl rings | Engages in π-π stacking or hydrophobic interactions with receptor pockets. |

| Hydrogen Bond Acceptor (HBA) | Ether Oxygen (-O-) | Can act as an additional hydrogen bond acceptor. |

In Silico Lead Optimization Strategies

Once a "hit" compound like N-(2-methoxyphenyl)-2-phenoxyacetamide is identified, in silico methods can guide its optimization into a more potent and selective "lead" compound. This involves computationally assessing the impact of structural modifications on properties like binding affinity and ADME (Absorption, Distribution, Metabolism, and Excretion).

One common strategy is to perform systematic modifications of the scaffold. For N-(2-methoxyphenyl)-2-phenoxyacetamide, this could involve changing the substitution pattern on either phenyl ring. For example, computational models like Quantitative Structure-Activity Relationship (QSAR) studies can predict how different substituents would affect biological activity. QSAR models have been developed for phenoxyacetamide derivatives to predict their activity as MAO-B inhibitors. researchgate.net Another approach involves bioisosteric replacement, where functional groups are swapped for others with similar steric and electronic properties to improve potency or pharmacokinetic profiles. For instance, the amide bond could be replaced with a reverse amide or a triazole ring to enhance metabolic stability.

| Strategy | Description | Example Application |

|---|---|---|

| Substituent Modification | Systematically altering substituents on the aromatic rings to probe structure-activity relationships (SAR). | Designing new phenoxyacetamide derivatives with varied electronic and steric properties to improve binding affinity. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity to predict the potency of new designs. | Building a QSAR model to guide the design of novel MAO-B inhibitors based on the phenoxyacetamide scaffold. researchgate.net |

| Scaffold Hopping | Replacing the core phenoxyacetamide scaffold with a structurally different but functionally similar core to explore new chemical space or improve properties. | Replacing the central ether-amide linker with a more rigid or metabolically stable isostere. |

| In Silico ADME Prediction | Using computational models to predict pharmacokinetic properties like solubility, permeability, and metabolic stability early in the design cycle. | Evaluating designed derivatives for drug-likeness using criteria like Lipinski's Rule of Five before synthesis. ijpsr.com |

Compound Index

| Compound Name |

|---|

| N-(2-methoxyphenyl)-2-phenoxyacetamide |

| N-(4-chlorophenyl)-2-phenoxyacetamide |

Derivatives, Prodrugs, and Delivery System Research

Synthesis and Evaluation of Novel Analogues

The synthesis of novel analogues of N-(2-methoxyphenyl)-2-phenoxyacetamide is a key strategy to explore the structure-activity relationships (SAR) of this class of compounds. By modifying the core structure, researchers aim to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

One area of investigation has been the synthesis of 2-phenoxyacetamide (B1293517) analogues as potential monoamine oxidase (MAO) inhibitors. cam.ac.uk In a study exploring this, a series of 2-phenoxyacetamide derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. cam.ac.uk While N-(2-methoxyphenyl)-2-phenoxyacetamide itself was not the primary focus, the study provides a framework for the synthesis of related compounds. The general synthetic route involves the reaction of a substituted phenol (B47542) with 2-chloroacetamide (B119443) or a related electrophile. The resulting phenoxyacetamide can then be further modified. For instance, a notable compound from one such study, 2-(4-methoxyphenoxy)acetamide, was identified as a specific MAO-A inhibitor. cam.ac.uk Another analogue, (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide, was found to be a potent inhibitor of both MAO-A and MAO-B. cam.ac.uk The inhibitory activities of these compounds were also assessed in cell lysates, confirming their potential as enzyme inhibitors. cam.ac.uk

Another research direction has focused on the synthesis of phenoxyacetamide derivatives as potential antitubercular agents. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. rsc.org The most potent derivative in this series demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against both a sensitive and a rifampin-resistant strain of M. tuberculosis. rsc.org Importantly, this compound showed a good safety profile in a Vero cell line, suggesting potential for further development. rsc.org

The following table summarizes the biological activities of some synthesized phenoxyacetamide analogues:

| Compound Name | Target | Activity | Reference |

| 2-(4-Methoxyphenoxy)acetamide | MAO-A | SI = 245 | cam.ac.uk |

| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | MAO-A / MAO-B | IC50 (MAO-A) = 0.018 μM, IC50 (MAO-B) = 0.07 μM | cam.ac.uk |

| 2-(3-fluoro-4-nitrophenoxy)-N-(4-chlorophenyl)acetamide | M. tuberculosis H37Rv | MIC = 4 μg/mL | rsc.org |

SI = Selectivity Index; IC50 = half maximal inhibitory concentration; MIC = Minimum Inhibitory Concentration.

These studies highlight the versatility of the phenoxyacetamide scaffold and provide a basis for the synthesis of new derivatives of N-(2-methoxyphenyl)-2-phenoxyacetamide with a wide range of potential therapeutic applications.

Rational Design of Derivatives for Enhanced Selectivity

Rational drug design plays a crucial role in the development of new therapeutic agents with improved selectivity, which can lead to enhanced efficacy and reduced side effects. For N-(2-methoxyphenyl)-2-phenoxyacetamide, rational design strategies can be employed to create derivatives that preferentially interact with a specific biological target.

One common approach is to exploit structural differences between the target protein and other related proteins. For example, in the design of selective enzyme inhibitors, detailed knowledge of the three-dimensional structure of the enzyme's active site can guide the modification of the lead compound. nih.gov By introducing chemical moieties that form specific interactions with residues unique to the target enzyme, selectivity can be significantly improved. nih.gov

In the context of phenoxyacetamide derivatives, computational methods such as quantitative structure-activity relationship (QSAR) studies can be used to identify the key molecular features that govern biological activity and selectivity. uni.lu For instance, a QSAR study on a series of 2-phenoxyacetamide analogues as MAO inhibitors revealed that factors such as the bulkiness of substituents and the solvent-accessible surface area are important for inhibitory activity. uni.lu Such models can guide the design of new analogues with optimized properties.

Furthermore, the concept of isosteric replacement can be applied. This involves substituting a part of the molecule with another group that has similar physical and chemical properties, with the aim of improving selectivity or other properties. For N-(2-methoxyphenyl)-2-phenoxyacetamide, the methoxy (B1213986) group on the phenyl ring is a key feature. Its replacement with other substituents, guided by computational modeling, could lead to derivatives with enhanced selectivity for a particular target.

The development of selective inhibitors often involves an iterative process of design, synthesis, and biological testing. By combining computational and experimental approaches, it is possible to rationally design derivatives of N-(2-methoxyphenyl)-2-phenoxyacetamide with superior selectivity profiles.

Strategies for Modulating Metabolic Stability (non-clinical toxicity)

The metabolic stability of a drug candidate is a critical factor that influences its pharmacokinetic profile and potential for toxicity. Strategies to modulate the metabolic stability of N-(2-methoxyphenyl)-2-phenoxyacetamide and its analogues are therefore of significant interest in drug development.

In vitro metabolic stability studies are commonly used to assess the susceptibility of a compound to metabolism by liver enzymes, such as cytochrome P450 (CYP) enzymes. bioivt.comwho.int These studies typically involve incubating the compound with liver microsomes or hepatocytes and measuring its rate of disappearance over time. who.int The results can provide an early indication of the compound's likely in vivo clearance and can help to identify potential metabolic liabilities.

For aromatic amides like N-(2-methoxyphenyl)-2-phenoxyacetamide, amide hydrolysis is a potential metabolic pathway that can lead to the formation of an aromatic amine and a carboxylic acid. nih.gov The release of aromatic amines can be a safety concern due to their potential for toxicity. nih.gov Therefore, strategies to block or reduce amide hydrolysis can be important for improving the safety profile of these compounds. This can be achieved by introducing steric hindrance around the amide bond or by modifying the electronic properties of the molecule to make the amide bond less susceptible to enzymatic cleavage.

Another common metabolic pathway for compounds containing a phenoxy group is aromatic hydroxylation. The position of hydroxylation can be influenced by the substituents on the aromatic ring. Modifying the substitution pattern can therefore be used to direct metabolism towards less toxic pathways or to block metabolism at certain positions.

Non-clinical toxicity studies, conducted in animal models, are essential for evaluating the safety of a drug candidate before it can be administered to humans. nih.gov These studies can identify potential target organs for toxicity and can help to establish a safe dose range. nih.govnih.gov For phenoxyacetamide derivatives, it would be important to assess for potential liver toxicity, given the role of the liver in their metabolism.

By employing a combination of in vitro metabolic stability assays and in vivo non-clinical toxicity studies, it is possible to develop derivatives of N-(2-methoxyphenyl)-2-phenoxyacetamide with improved metabolic stability and a more favorable safety profile.

Research into Controlled Release Mechanisms (e.g., nanoparticles, sustained release, non-clinical)

Controlled release drug delivery systems offer the potential to improve the therapeutic efficacy of drugs by maintaining a constant drug concentration in the body over an extended period of time. acs.org Research into controlled release mechanisms for N-(2-methoxyphenyl)-2-phenoxyacetamide and its derivatives is an important area of investigation, with a focus on non-clinical applications.

One promising approach is the use of nanoparticles as drug carriers. nih.govnih.govmdpi.com Nanoparticles can be formulated from a variety of materials, including polymers and lipids, and can be designed to encapsulate the drug and release it in a controlled manner. nih.govnih.gov The release rate can be tuned by altering the properties of the nanoparticle, such as its size, composition, and surface characteristics. nih.gov For a lipophilic compound like N-(2-methoxyphenyl)-2-phenoxyacetamide, encapsulation in nanoparticles could also improve its aqueous solubility and bioavailability.

Sustained-release formulations, such as matrix tablets, are another common approach to achieve controlled drug delivery. researchgate.netgoogle.com In a matrix tablet, the drug is dispersed within a polymer matrix that swells or erodes over time to release the drug at a controlled rate. researchgate.net The choice of polymer is critical in determining the release kinetics. Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and hydrophobic polymers can be used to create matrix systems with different release profiles. researchgate.net

The development of prodrugs is another strategy that can be used to achieve controlled drug release. nih.govscience.govslideshare.netresearchgate.net A prodrug is an inactive derivative of a drug that is converted to the active form in the body through enzymatic or chemical cleavage. slideshare.net By designing the linker between the drug and the promoiety to be cleaved at a specific rate, it is possible to control the release of the active drug. cam.ac.uk For N-(2-methoxyphenyl)-2-phenoxyacetamide, a prodrug approach could be used to improve its pharmacokinetic properties and to target its delivery to specific tissues.

While specific research on controlled release formulations of N-(2-methoxyphenyl)-2-phenoxyacetamide is not widely published, the general principles and technologies of controlled release are well-established and could be applied to this compound and its derivatives to enhance their therapeutic potential in non-clinical settings.

Potential Agrochemical Applications and Environmental Impact Research

Herbicidal Activities and Mechanisms

The phenoxyacetamide scaffold is a key feature in several compounds investigated for their herbicidal properties. acs.org Studies on derivatives indicate that this class of chemicals can interfere with fundamental plant growth processes.

Inhibition of Seed Germination

The ability to inhibit seed germination is a crucial characteristic of pre-emergence herbicides. Research on various N-(thiazol-2-yl)-2-phenoxyacetamide derivatives has demonstrated significant inhibitory effects on the seed germination of both monocot and dicot weeds.

For instance, a series of N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide derivatives were tested for their herbicidal activity against barnyard grass (Echinochloa crus-galli) and lettuce (Lactuca sativa) using a Petri dish method. nyxxb.cn The results showed that most of the tested compounds exhibited an inhibition rate of over 70% at a concentration of 100 mg/L. nyxxb.cn Similarly, another study on N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives found that most compounds displayed superior inhibition of Echinochloa crus-galli and Lactuca sativa seed germination. acs.orgacs.org

Interactive Table: Herbicidal Activity of Phenoxyacetamide Derivatives Against Seed Germination

| Compound Type | Target Weed | Concentration | Inhibition Rate | Source |

|---|---|---|---|---|

| N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide derivatives | Barnyard grass, Lettuce | 100 mg/L | >70% | nyxxb.cn |

Effects on Plant Cell Metabolism (e.g., galactose metabolism, ascorbate (B8700270) and aldarate metabolism)

Metabolomic and transcriptomic analyses of plants treated with phenoxyacetamide derivatives suggest that these compounds can significantly disrupt cellular metabolism. One study on a specific derivative, 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide, revealed that it markedly influenced key metabolic pathways, including galactose metabolism and ascorbate and aldarate metabolism. acs.orgacs.org

Ascorbate (vitamin C) is a vital metabolite in plants, playing roles in antioxidant defense and as a cofactor for enzymes involved in various physiological processes. nih.govresearchgate.net The ascorbate biosynthesis pathway, primarily the mannose/L-galactose pathway, is crucial for plant growth and stress response. nih.govresearchgate.net Disruption of this and related metabolic pathways, such as galactose metabolism, by an external chemical agent could lead to metabolic imbalances, oxidative stress, and ultimately, plant death.

Specific Target Pathways in Plants

Beyond general metabolic disruption, some phenoxyacetamide derivatives appear to have more specific targets. Stem and leaf spray experiments with certain N-(5-(3,5-dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide compounds demonstrated significant inhibition of fresh weight in lettuce. nyxxb.cn Further investigation into the mechanism of one potent derivative from this series suggested that it inhibits normal growth by damaging the chloroplast structure. nyxxb.cn Chloroplasts are the site of photosynthesis, and damage to these organelles is a common mode of action for many herbicides.

Insecticidal and Larvicidal Potentials

The phenoxyacetamide chemical structure has also been explored for its potential to control insect pests. fao.org The amide group and phenoxy moiety are present in various known synthetic insecticides. fao.org

Efficacy Against Specific Insect Pests (e.g., Spodoptera littoralis)

The cotton leafworm, Spodoptera littoralis, is a highly destructive polyphagous pest that causes significant economic damage to numerous crops worldwide. nyxxb.cnnih.gov Several studies have synthesized and evaluated novel phenoxyacetamide derivatives for their insecticidal efficacy against this pest. fao.orgnih.gov

In one study, a series of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized and tested against the cotton leafworm. fao.org The results indicated that certain derivatives exhibited excellent insecticidal activity. fao.org The structure-activity relationship in a related study of different derivatives showed that the presence of electron-withdrawing groups tended to increase the insecticidal effect. nih.gov

Interactive Table: Insecticidal Activity of Phenoxyacetamide Derivatives Against S. littoralis

| Compound Type | Pest | Observation | Source |

|---|---|---|---|

| N-(4-chlorophenyl)-2-phenoxyacetamide derivatives | Spodoptera littoralis | Exhibited excellent insecticidal results. | fao.org |

Interaction with Insect Nervous System Targets (e.g., AChE, AChBP)

While direct studies linking N-(2-methoxyphenyl)-2-phenoxyacetamide to specific insect nervous system targets are unavailable, the general class of insecticides often acts on these pathways. A primary target for many insecticides is the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.net Acetylcholine-binding proteins (AChBP) are soluble proteins that serve as functional and structural surrogates for the ligand-binding domain of nAChRs, making them valuable models for studying ligand interactions. researchgate.netnih.gov

Agonists and antagonists bind to these receptors at the subunit interfaces, causing conformational changes that can either open (agonists) or block (antagonists) the ion channel, leading to paralysis and death of the insect. nih.gov The interaction involves key components of the receptor, such as a "loop C" which can wrap around agonist ligands. nih.gov While many nAChR agonists are cationic, certain classes of insecticides, like neonicotinoids, present an electronegative pharmacophore that interacts differently within the binding pocket. researchgate.net The potential for phenoxyacetamide derivatives to interact with targets like AChBP or the enzyme acetylcholinesterase (AChE), another critical component of the cholinergic system, remains an area for future investigation to elucidate their specific mode of action as insecticides.

Fungicidal Activities Against Plant Pathogens

A study on a series of novel N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives identified a compound, designated as 3u , with significant fungicidal effects. This compound demonstrated potent activity against Valsa mali, the causative agent of apple canker. The in vitro fungicidal activity of compound 3u was found to be superior to that of the commercial fungicide carbendazim, as indicated by its half-maximal effective concentration (EC₅₀) of 0.195 µg/mL compared to carbendazim's 1.35 µg/mL. Further investigation into the mechanism of action suggested that compound 3u targets the succinate (B1194679) dehydrogenase (SDH) enzyme, a key component in the fungal respiratory chain. The half-maximal inhibitory concentration (IC₅₀) for SDH was determined to be 11.7 μg/mL.

In vivo tests confirmed the protective effects of compound 3u on both apple branches and fruits, showcasing its potential for practical application in controlling apple canker. The acetamide (B32628) component is a known feature in many biologically active compounds, contributing to a wide range of activities, including antifungal effects.

Interactive Data Table: Fungicidal Activity of a Phenoxyacetamide Derivative (Compound 3u)

| Compound | Target Pathogen | EC₅₀ (µg/mL) (in vitro) | Control Fungicide | Control EC₅₀ (µg/mL) | In vivo Protective Effect (Apple Branches) | In vivo Protective Effect (Apples) |

| 3u | Valsa mali | 0.195 | Carbendazim | 1.35 | 69.7–48.1% | 94.6–56.6% |

Environmental Fate and Non-Target Organism Studies

The environmental impact of agrochemicals is a critical aspect of their development and registration. This includes their persistence in the environment and their effects on organisms other than the intended target pests. For phenoxyacetamide derivatives, some studies have begun to address these concerns, although specific data for N-(2-methoxyphenyl)-2-phenoxyacetamide is lacking.

Research on N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which share the acetamide linkage, has shown that these compounds exhibit larvicidal activity against the mosquito Aedes aegypti. Importantly, these compounds were found to be non-toxic to Diplonychus rusticus, a natural predator of mosquito larvae, suggesting a degree of selectivity and potential environmental friendliness.

Furthermore, a biosafety evaluation of the previously mentioned fungicidal compound 3u (N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide) indicated that it is significantly environmentally friendly toward zebrafish, a common model organism for aquatic toxicity studies. This suggests a potentially favorable ecotoxicological profile for this particular phenoxyacetamide derivative.

Interactive Data Table: Ecotoxicity Data for Phenoxyacetamide Derivatives

| Compound/Derivative Class | Test Organism | Result | Reference |

| N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamides | Diplonychus rusticus (non-target predator) | No toxicity observed | |

| Compound 3u (N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide) | Zebrafish | Significantly environmentally friendly |

Future Directions and Research Perspectives

Development of Next-Generation Analogues

The development of next-generation analogues of N-(2-methoxyphenyl)-2-phenoxyacetamide is a key area of future research, aimed at optimizing its pharmacological profile. The core structure, featuring a phenoxy group linked to an acetamide (B32628) moiety with a methoxyphenyl substituent, offers multiple sites for chemical modification. Researchers can systematically alter these functional groups to enhance potency, selectivity, and pharmacokinetic properties.

Future synthetic strategies are likely to focus on:

Substitution patterns: Introducing a variety of substituents on both the phenoxy and the methoxyphenyl rings to probe structure-activity relationships (SAR). This could involve incorporating electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.